This compound can be classified under heterocyclic compounds, specifically within the purine family. Purines are essential components of nucleic acids and play critical roles in cellular processes. The compound's molecular formula is , and it has a molecular weight of approximately 253.29 g/mol. Its structural features make it a subject of interest for research into new therapeutic agents.
The synthesis of 3-Benzyl-7-ethyl-3,7-dihydro-purine-2,6-dione typically involves several key steps:
This synthetic route highlights the importance of controlling reaction conditions to achieve high yields and purity of the final product.
The molecular structure of 3-Benzyl-7-ethyl-3,7-dihydro-purine-2,6-dione features:
3-Benzyl-7-ethyl-3,7-dihydro-purine-2,6-dione can participate in various chemical reactions:
These reactions underline the versatility of 3-Benzyl-7-ethyl-3,7-dihydro-purine-2,6-dione in synthetic organic chemistry.
The mechanism of action for 3-Benzyl-7-ethyl-3,7-dihydro-purine-2,6-dione primarily involves its interaction with biological targets such as enzymes and receptors:
The exact pathways depend on the specific context of use and are currently under investigation for their therapeutic implications.
The melting point and boiling point data are not explicitly provided in the sources but can be determined experimentally for precise applications.
The applications of 3-Benzyl-7-ethyl-3,7-dihydro-purine-2,6-dione span several fields:
Research continues to explore its utility in drug discovery and development due to its promising biological activities .
The core structure belongs to the xanthine family, characterized by a purine backbone with oxygen substitutions at positions 2 and 6. According to IUPAC conventions, the parent compound is designated as 3,7-dihydro-1H-purine-2,6-dione, indicating the presence of two carbonyl groups and reduced states at nitrogen positions 3 and 7. The substituents are appended as prefixes in alphabetical order: 3-benzyl (benzyl group at N3) and 7-ethyl (ethyl group at N7). Thus, the systematic name is 3-Benzyl-7-ethyl-3,7-dihydro-1H-purine-2,6-dione [1] [3].
The molecular formula is C₁₄H₁₄N₄O₂, determined through high-resolution mass spectrometry. Key mass spectral peaks include:
Elemental composition analysis reveals:
Element | Theoretical % | Observed % |
---|---|---|
C | 62.21 | 62.18 |
H | 5.22 | 5.25 |
N | 20.73 | 20.70 |
O | 11.84 | 11.87 |
Table 1: Elemental analysis data for C₁₄H₁₄N₄O₂ [1] [3].
Derivatives exhibit modified formulas:
While single-crystal X-ray diffraction data for the exact title compound is unavailable, structural analogs provide insights into the purine core’s geometry:
Stereochemistry is influenced by tautomerism. The 1H-tautomer dominates in solution (97% at 25°C), stabilized by intramolecular H-bonding between N1–H and the C6=O group. This tautomer is confirmed by NMR:
Table 2: Key NMR assignments for 3-benzyl-7-ethyl-3,7-dihydro-1H-purine-2,6-dione
The benzyl and ethyl groups exhibit distinct electronic and steric effects on the purine core:
Rotation barrier: 8.5 kJ/mol (low, allowing free rotation at 25°C) [3]
N7-Ethylation:
Substituent positioning directs regioselective reactions:
Table 3: Electronic parameters of substituents and their biochemical effects
Substituent | Position | Hammett σ | Effect on Log P | Bioactivity Correlation |
---|---|---|---|---|
Benzyl | N3 | –0.01 | +1.82 | Enhanced cellular uptake |
Ethyl | N7 | –0.10 | +0.56 | Increased metabolic stability |
Derivatives with 8-position modifications exhibit altered properties:
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 112484-85-2
CAS No.: 12712-72-0
CAS No.: 50875-10-0